6-Dimethylaminomethyl-nicotinic acid, a derivative of nicotinic acid, is a compound that features a dimethylaminomethyl group attached to the nitrogen atom of the pyridine ring. This compound is of interest in various scientific fields, particularly in medicinal chemistry due to its potential biological activities and applications.
This compound can be classified as a nicotinic acid derivative. Nicotinic acid itself is a form of vitamin B3 and is known for its role in human health, particularly in metabolism and cellular function. The addition of a dimethylaminomethyl group enhances its pharmacological properties, making it a subject of research in drug development and synthesis.
The synthesis of 6-Dimethylaminomethyl-nicotinic acid can involve several methodologies, often focusing on modifying existing nicotinic acid structures. Common synthetic routes include:
The detailed technical aspects often include controlling reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity.
The molecular structure of 6-Dimethylaminomethyl-nicotinic acid can be represented as follows:
These features contribute to its chemical reactivity and potential biological interactions.
6-Dimethylaminomethyl-nicotinic acid can participate in various chemical reactions typical for amines and carboxylic acids:
These reactions are essential for modifying the compound's properties for specific applications, particularly in drug design.
The mechanism of action for 6-Dimethylaminomethyl-nicotinic acid is primarily linked to its interaction with biological targets such as receptors or enzymes. It may function as an agonist or antagonist at nicotinic acetylcholine receptors, influencing neurotransmitter release and potentially affecting cognitive functions or neuroprotective pathways.
Data on its specific mechanisms would require further empirical studies, including receptor binding assays and functional assays in cellular models.
6-Dimethylaminomethyl-nicotinic acid has potential applications in:
The ongoing exploration of this compound's properties may lead to novel applications in various scientific domains, particularly in pharmacology and medicinal chemistry.
6-Dimethylaminomethyl-nicotinic acid (systematic IUPAC name: 6-[(dimethylamino)methyl]pyridine-3-carboxylic acid) belongs to the nicotinic acid derivative family, characterized by a pyridine core substituted with a carboxylic acid at position 3 and a dimethylaminomethyl group at position 6. Its molecular formula is C₉H₁₂N₂O₂, with a molecular weight of 180.21 g/mol. The compound's structural taxonomy emphasizes two pharmacophoric elements: (1) the pyridine nitrogen enabling hydrogen bonding and π-stacking interactions, and (2) the ionizable carboxylic acid facilitating salt formation and target binding. The dimethylaminomethyl moiety (−CH₂N(CH₃)₂) acts as a polar tertiary amine, enhancing water solubility and serving as a hydrogen-bond acceptor [3] [5].
Table 1: Nomenclature and Structural Descriptors
Designation Type | Name |
---|---|
IUPAC Name | 6-[(dimethylamino)methyl]pyridine-3-carboxylic acid |
Common Synonyms | 6-(Dimethylaminomethyl)nicotinic acid; 5-(Dimethylaminomethyl)pyridine-2-carboxylic acid (historical misnumbering) |
CAS Registry Number | 82846-28-4 |
Key Functional Groups | Pyridine ring, Carboxylic acid, Tertiary dimethylamine |
The protonation state varies with pH: the carboxylic acid (pKa ≈ 2.9) deprotonates at physiological pH, while the dimethylamino group (pKa ≈ 9.5) remains cationic. This zwitterionic character enhances solubility and influences membrane permeability. Crystallographic studies confirm that the dimethylaminomethyl group adopts an exo-conformation relative to the pyridine ring, minimizing steric clash and optimizing electronic effects [5].
Nicotinic acid (niacin, pyridine-3-carboxylic acid) emerged in the 1930s as an antipelagra agent, highlighting the therapeutic potential of pyridine carboxylates. Early structural modifications focused on the carboxyl group (e.g., esterification for prodrugs) or nitrogen quaternization. The 1950s–1970s saw targeted alkylation at ring positions, driven by the discovery that C6 substituents modulate bioactivity. For example, 6-aminonicotinamide (6-AN) exhibited antitumor properties but caused neurotoxicity, shifting research toward C6-aminomethylated derivatives [1] [2].
The Mannich reaction, a three-component condensation involving formaldehyde and dimethylamine, became pivotal for synthesizing 6-aminomethyl nicotinic acids. This method enabled efficient installation of the dimethylaminomethyl group at C6, leveraging the pyridine ring's electron-deficient character. By the 1990s, 6-dimethylaminomethyl-nicotinic acid was recognized as a versatile synthon for histone deacetylase (HDAC) inhibitors. Researchers exploited its ability to chelate zinc in HDAC active sites, leading to compounds like 6-amino nicotinamide-based HDACi with class I selectivity and nanomolar potency [1] [4].
Table 2: Key Milestones in Nicotinic Acid Derivative Development
Era | Development | Therapeutic Impact |
---|---|---|
1930–1950s | Isolation of nicotinic acid as Vitamin B3 | Pellagra treatment |
1960–1980s | Synthesis of 6-substituted analogs (e.g., 6-aminonicotinamide) | Antimetabolites for cancer |
1990–2000s | Application of Mannich reaction for C6-aminomethyl derivatives | HDAC inhibitor scaffolds |
2010–Present | Optimization of 6-dimethylaminomethyl-nicotinic acid as zinc-binding group | Targeted epigenetics modulators |
Contemporary applications exploit its role in structure-activity relationship (SAR) refinement for kinase inhibitors and GPCR ligands, capitalizing on its dual hydrogen-bonding capability [8].
Positional isomerism profoundly influences the bioactivity of nicotinic acid derivatives. The three primary isomers—2-, 4-, and 6-substituted variants—exhibit distinct electronic and steric profiles:
Table 3: Bioactivity Comparison of Nicotinic Acid Isomers
Substitution Position | HDAC Inhibition (IC₅₀) | Solubility (mg/mL) | Primary Therapeutic Utility |
---|---|---|---|
2-(Dimethylaminomethyl) | >10 μM | 8.2 | Prodrug design |
4-(Dimethylaminomethyl) | Not active | 12.5 | Chemical intermediates |
6-(Dimethylaminomethyl) | 0.15–0.7 μM | 15.8 | Epigenetic modulators |
Functional group modifications further modulate activity:
These principles underscore why 6-dimethylaminomethyl-nicotinic acid remains a privileged scaffold in medicinal chemistry, balancing target affinity, solubility, and synthetic tractability [1] [5] [8].
CAS No.: 42599-90-6
CAS No.:
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0